A Technical Guide to 2-Chloro-4,6-dimethylquinoline: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Chloro-4,6-dimethylquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent feature in a wide array of natural products and synthetic compounds with diverse biological activities. The presence of a chlorine atom at the 2-position of the quinoline ring makes this compound a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-4,6-dimethylquinoline, detailed synthetic and experimental protocols, and its potential applications in the field of drug development, particularly as a building block for targeted cancer therapies.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3913-18-6 | [1] |
| Molecular Formula | C₁₁H₁₀ClN | [1] |
| Molecular Weight | 191.66 g/mol | [1] |
| IUPAC Name | 2-chloro-4,6-dimethylquinoline | N/A |
| Melting Point | Data not available (Est. based on isomers) | N/A |
| 2,6-Dimethylquinoline | 57-59 °C | N/A |
| 2,4-Dimethylquinoline | Liquid at room temperature | [2] |
| Boiling Point | Data not available (Est. based on isomers) | N/A |
| 2,6-Dimethylquinoline | 266-267 °C | N/A |
| 2,4-Dimethylquinoline | 264-265 °C | [3] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol and acetone. | [2] |
Synthesis and Reactivity
The synthesis of 2-Chloro-4,6-dimethylquinoline can be approached through established methods for quinoline ring formation, followed by a chlorination step. A plausible synthetic route is the Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone.
Proposed Synthesis Workflow
A likely synthetic pathway starts with the reaction of p-toluidine with acetylacetone to form 4,6-dimethylquinoline, which is then chlorinated to yield the final product.
Caption: Proposed synthetic workflow for 2-Chloro-4,6-dimethylquinoline.
Experimental Protocol: Combes Synthesis of 4,6-Dimethylquinoline
The Combes synthesis is a classic method for preparing quinolines.[4][5][6]
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Reaction Setup: In a round-bottom flask, combine p-toluidine (1 equivalent) and acetylacetone (1.1 equivalents).
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Acid Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst while cooling the mixture in an ice bath.
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Heating: Heat the reaction mixture, typically at a temperature range of 100-120°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: Chlorination
The conversion of the resulting 4,6-dimethylquinolin-2-one (a tautomer of 2-hydroxy-4,6-dimethylquinoline that can be formed) to 2-Chloro-4,6-dimethylquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
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Reaction Setup: In a fume hood, place 4,6-dimethylquinolin-2-one in a round-bottom flask equipped with a reflux condenser.
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Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) in excess.
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Heating: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
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Work-up: After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) and extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Key Reactivity: Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAᵣ), making it a valuable synthetic handle for introducing a variety of functional groups.[1]
Caption: General scheme of nucleophilic aromatic substitution.
General Experimental Protocol for Nucleophilic Aromatic Substitution
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Reaction Setup: Dissolve 2-Chloro-4,6-dimethylquinoline (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
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Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents). If the nucleophile is not already in its anionic form, a base (e.g., K₂CO₃, NaH, or Et₃N) may be required.
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Heating: Stir the reaction mixture at room temperature or heat as necessary to drive the reaction to completion. Monitor the progress by TLC.
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Work-up: Once the starting material is consumed, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
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Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Applications in Drug Development
The quinoline core is a well-established pharmacophore present in numerous FDA-approved drugs. Quinoline derivatives have demonstrated a broad range of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. 2-Chloro-4,6-dimethylquinoline serves as a key building block for the synthesis of novel bioactive molecules.
Targeting Tyrosine Kinase Signaling Pathways in Cancer
A significant area of research for quinoline derivatives is the development of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinase targets for which quinoline-based inhibitors have been developed.
The general structure of 2-Chloro-4,6-dimethylquinoline provides a scaffold that can be elaborated to design potent and selective TKIs. The 2-position, after substitution, can be modified to interact with the hinge region of the kinase domain, a common binding motif for TKIs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based drugs.
Safety Information
Safety data for 2-Chloro-4,6-dimethylquinoline is not extensively documented. However, based on the safety information for related chloro- and dimethyl-substituted quinolines, the following precautions should be taken:
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Health Hazards: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work in a well-ventilated area or a fume hood.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-Chloro-4,6-dimethylquinoline is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its key reactivity lies in the nucleophilic substitution at the 2-position, allowing for the introduction of diverse functionalities. The quinoline scaffold is a proven pharmacophore, and this compound serves as an excellent starting point for the development of novel therapeutic agents, particularly inhibitors of key signaling pathways in cancer. Researchers and drug development professionals can leverage the synthetic protocols and reactivity patterns outlined in this guide to explore new chemical space and advance the discovery of next-generation medicines.
References
- 1. 2-Chloro-4,6-dimethylquinoline | 3913-18-6 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
